molecular formula C13H15ClO3 B2761313 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1405788-24-0

4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B2761313
CAS No.: 1405788-24-0
M. Wt: 254.71
InChI Key: HXJFRQAGJVYYAB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid is a halogenated oxane derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a 4-chlorobenzyl moiety. This compound is structurally characterized by its bicyclic framework, which combines lipophilic (chlorophenyl) and hydrophilic (carboxylic acid) functionalities.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFRQAGJVYYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with oxane-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the oxane ring. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxane-4-carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted oxane-4-carboxylic acid derivatives with various functional groups.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Oxane Derivatives

Positional Isomers of Chlorophenyl Substitution
  • SMILES: C1COCCC1(C2=CC=CC=C2Cl)C(=O)O .
  • Safety data indicate standard handling precautions for halogenated organics .
Halogen Replacement (Fluorine/Bromine)
  • Purity: 98+% .
  • 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic Acid (CAS 1338494-92-0):
    • Molecular Formula : C₁₃H₁₅BrO₃
    • Key Differences : Bromine’s larger atomic radius increases molecular weight (theoretical ~307.6 g/mol) and polarizability, favoring nucleophilic substitution reactions .

Functional Group Variants

Methylsulfanyl and Sulfonyl Derivatives
  • 4-[(Methylsulfanyl)methyl]oxane-4-carboxylic Acid (CAS 1783404-03-4):
    • Molecular Formula : C₈H₁₄O₃S
    • Molecular Weight : 190.26 g/mol
    • Key Differences : The sulfanyl group (-SMe) introduces sulfur-based nucleophilicity and susceptibility to oxidation, altering reactivity compared to chlorophenyl derivatives .
Methoxy-Substituted Analog

Non-Oxane Carboxylic Acid Derivatives

  • Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1363165-99-4):
    • Molecular Formula : C₁₄H₁₅ClO₃
    • Molecular Weight : 266.72 g/mol
    • Key Differences : Cyclohexanecarboxylate ester with a ketone group offers distinct metabolic stability and esterase susceptibility compared to oxane carboxylic acids .

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-chlorophenyl group enhances lipophilicity and membrane permeability compared to fluorine or methoxy analogs, making it favorable for CNS-targeting drugs. Bromine analogs may serve as intermediates in cross-coupling reactions .
  • Synthetic Feasibility : Fluorinated derivatives (e.g., 4-fluorophenyl) are commercially available at high purity, suggesting robust synthetic routes . Sulfur-containing variants require specialized handling due to oxidation sensitivity .

Biological Activity

4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid, with the molecular formula C12H11ClO3 and a molecular weight of 240.69 g/mol, is a compound characterized by its unique structural features, including a chlorophenyl group and an oxane ring substituted with a carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The structure of this compound can be described as follows:

  • Chlorophenyl Group : This moiety is known for its ability to engage in π-π interactions with aromatic residues in proteins.
  • Oxane Ring : The presence of this ring contributes to the compound's overall stability and reactivity.
  • Carboxylic Acid Group : This functional group can form hydrogen bonds with amino acid side chains, potentially modulating enzyme or receptor activity.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acidC13H15ClO3Contains a different chlorobenzyl substituent; may exhibit different biological activities.
2-(Chlorophenyl)propanoic acidC10H11ClO2A simpler structure without the oxane ring; primarily known for anti-inflammatory properties.

The unique combination of the oxane ring and chlorophenyl group in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity profiles and biological activities .

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Modulation : The chlorophenyl group can interact with specific enzymes, potentially inhibiting or activating their functions.
  • Receptor Interaction : The carboxylic acid group may facilitate binding to receptors involved in various physiological processes.

These interactions may lead to diverse biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cytotoxicity Studies : In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited IC50 values ranging from 3.18 to 4.28 µg/ml against MCF-7 (human breast cancer) cells, indicating potent anticancer activity compared to standard treatments .

Case Study: Cytotoxic Effects on Cancer Cells

A notable study focused on the synthesis and biological evaluation of several derivatives of this compound. It was found that modifications to the structure significantly influenced anticancer potency, highlighting that the chlorophenyl substitution enhanced cytotoxic effects against cancer cells while maintaining lower toxicity toward normal cells .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values against MCF-7 cells: 3.18 - 4.28 µg/ml
Anti-inflammatoryInhibition of COX and LOX enzymes

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